1-(4-Aminophenyl)-1H-pyridin-2-one
CAS No.: 13143-47-0
Cat. No.: VC21079742
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13143-47-0 |
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Molecular Formula | C11H10N2O |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 1-(4-aminophenyl)pyridin-2-one |
Standard InChI | InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 |
Standard InChI Key | LXFHLDJQBIZFOP-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N |
Canonical SMILES | C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N |
Introduction
Physical and Chemical Properties
Basic Identification Data
The compound is uniquely identified through various standardized systems in chemistry. Table 1 presents the key identification parameters for 1-(4-Aminophenyl)-1H-pyridin-2-one.
Table 1: Basic Identification Data of 1-(4-Aminophenyl)-1H-pyridin-2-one
Parameter | Value |
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CAS Number | 13143-47-0 |
Molecular Formula | C₁₁H₁₀N₂O |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 1-(4-aminophenyl)pyridin-2-one |
InChI | InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 |
InChI Key | LXFHLDJQBIZFOP-UHFFFAOYSA-N |
SMILES | C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N |
Physical Properties
The physical properties of 1-(4-Aminophenyl)-1H-pyridin-2-one are crucial for its handling, processing, and application in various contexts. Table 2 summarizes these properties based on available data.
Table 2: Physical Properties of 1-(4-Aminophenyl)-1H-pyridin-2-one
Property | Value |
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Physical State | Solid |
Color | Not specified |
Density | 1.266 g/cm³ |
Melting Point | 224-227°C (decomposition) |
Boiling Point | 422.666°C at 760 mmHg |
Flash Point | 209.421°C |
LogP | 2.00090 |
Polar Surface Area (PSA) | 48.02000 |
Exact Mass | 186.07900 |
These physical properties influence the compound's stability, solubility, and behavior in various solvents and reaction conditions, which are important considerations for its applications in research and industry .
Chemical Reactivity
The chemical reactivity of 1-(4-Aminophenyl)-1H-pyridin-2-one is determined by the functional groups present in its structure:
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The amino group (-NH₂) on the phenyl ring serves as a nucleophilic center, making it susceptible to various reactions including:
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Acylation and alkylation reactions
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Diazotization to form diazonium salts
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Condensation with carbonyl compounds
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The pyridinone ring contains a carbonyl group that can participate in nucleophilic addition reactions and serve as a hydrogen bond acceptor.
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The nitrogen atom in the pyridinone ring contributes to the compound's basicity and creates possibilities for coordination with metals.
These reactive sites make 1-(4-Aminophenyl)-1H-pyridin-2-one a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical applications .
Synthesis and Manufacturing
Industrial Production Methods
In industrial settings, the production of 1-(4-Aminophenyl)-1H-pyridin-2-one focuses on optimizing yield, purity, and cost-effectiveness. Key considerations in industrial production include:
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Selection of appropriate starting materials based on availability, cost, and safety profiles
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Optimization of reaction conditions (temperature, pressure, catalysts)
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Purification processes that ensure product quality while minimizing waste
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Scale-up considerations to maintain reaction efficiency at larger volumes
Green Chemistry Approaches
Recent market trends indicate a rising focus on green chemistry and sustainable production methods for pharmaceutical ingredients, including compounds like 1-(4-Aminophenyl)-1H-pyridin-2-one. This shift towards eco-friendly manufacturing processes is influencing both the production and adoption of such compounds . As regulatory bodies continue to emphasize safety and environmental compliance, companies are investing in cleaner technologies for the synthesis of pharmaceutical intermediates, which may include:
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Use of less hazardous reagents and solvents
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Development of catalytic processes to replace stoichiometric reagents
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Energy-efficient reaction conditions
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Implementation of continuous flow chemistry for improved process control
Applications and Uses
Pharmaceutical Applications
The primary applications of 1-(4-Aminophenyl)-1H-pyridin-2-one are in the pharmaceutical and biotechnology sectors. The compound's ability to act as an effective intermediate in drug synthesis and its potential in targeted therapies are key factors driving its utilization . Pyridinone derivatives in general have demonstrated diverse biological activities, including:
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Antimicrobial properties
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Anti-inflammatory effects
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Antitumor activity
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Anticoagulant properties
For instance, related compounds such as 1-(4-Aminophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1H)-pyridinone serve as intermediates in the synthesis of Apixaban, a potent, direct, selective, and orally active inhibitor of coagulation factor Xa. This application highlights the importance of aminophenyl-pyridinone derivatives in the development of anticoagulants for preventing venous thromboembolism and treating patients with atrial fibrillation .
Research and Development
In addition to its direct pharmaceutical applications, 1-(4-Aminophenyl)-1H-pyridin-2-one is valuable in research and development contexts:
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As a building block for the synthesis of more complex heterocyclic compounds
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In the development of libraries of bioactive compounds for screening purposes
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For structure-activity relationship studies to understand how structural modifications affect biological activities
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As a precursor for fluorescent derivatives used in imaging and detection applications
The increasing collaborations between research institutions and pharmaceutical companies are fostering innovation and expanding the application scope of compounds like 1-(4-Aminophenyl)-1H-pyridin-2-one, creating a positive outlook for the market .
Parameter | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
Hazard Codes | Xi (Irritant) |
GHS Pictogram | GHS07 |
This hazard profile indicates that the compound requires appropriate safety measures during handling and storage .
Current Research and Future Perspectives
Recent Research Developments
Recent research involving pyridinone derivatives, including compounds structurally related to 1-(4-Aminophenyl)-1H-pyridin-2-one, has focused on several areas:
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Development of novel synthetic methodologies:
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Exploration of fluorescent properties:
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Medicinal chemistry applications:
Future Research Directions
Future research involving 1-(4-Aminophenyl)-1H-pyridin-2-one may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of new biological activities and therapeutic applications
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Investigation of structure-activity relationships to optimize efficacy and safety profiles
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Expansion into new application areas beyond pharmaceuticals
The continued interest in pyridinone chemistry, coupled with advances in synthetic methodologies and biological screening techniques, suggests a promising future for research involving 1-(4-Aminophenyl)-1H-pyridin-2-one and related compounds.
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